molecular formula C10H22Cl2N2 B2942288 1-Cyclobutyl-4-methyl-1,4-diazepane dihydrochloride CAS No. 2320923-14-4

1-Cyclobutyl-4-methyl-1,4-diazepane dihydrochloride

Cat. No. B2942288
CAS RN: 2320923-14-4
M. Wt: 241.2
InChI Key: SYDLBMDKZARRQJ-UHFFFAOYSA-N
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Description

1-Cyclobutyl-4-methyl-1,4-diazepane dihydrochloride is a chemical compound with the CAS Number: 2320923-14-4. The parent compound, 1-Cyclobutyl-[1,4]diazepane, has a molecular weight of 154.26 .


Molecular Structure Analysis

The InChI code for 1-Cyclobutyl-[1,4]diazepane is 1S/C9H18N2/c1-3-9(4-1)11-7-2-5-10-6-8-11/h9-10H,1-8H2 . This indicates that the molecule contains a cyclobutyl group and a 1,4-diazepane group.


Physical And Chemical Properties Analysis

The parent compound, 1-Cyclobutyl-[1,4]diazepane, has a molecular weight of 154.26 . More specific physical and chemical properties of 1-Cyclobutyl-4-methyl-1,4-diazepane dihydrochloride are not available in the retrieved data.

Scientific Research Applications

Synthetic Applications

Metal Carbene Precursors : A study demonstrates the use of diazo compounds as precursors for metal carbene complexes, facilitating the synthesis of structurally diverse compounds through [2+1], [3+2], and [4+3] cycloaddition reactions. This methodology is pivotal in constructing complex molecular architectures, including diazepane derivatives, from simple building blocks (Ren et al., 2017).

H3 Receptor Antagonist Synthesis : Another research elaborates on the synthesis of a hydroxyproline-based H(3) receptor antagonist through manipulation of hydroxyproline stereochemistry and desymmetrization of homopiperazine. This synthesis underscores the importance of 1-Cyclobutyl-4-methyl-1,4-diazepane dihydrochloride derivatives in developing potential therapeutic agents (Pippel et al., 2010).

Ugi Multicomponent Reaction : The Ugi reaction, followed by intramolecular nucleophilic substitution, offers a concise route to diazepane systems, showcasing the compound's role in generating biologically relevant structures through efficient synthetic routes (Banfi et al., 2007).

Therapeutic Potential

σ1 Receptor Ligands : Research into 1,4-diazepane derivatives as σ1 receptor ligands emphasizes their potential in neuroprotective and cognitive-enhancing therapies. The structural diversity achieved through synthetic modifications of diazepane rings suggests a broad applicability in medicinal chemistry for targeting various neurological disorders (Fanter et al., 2017).

properties

IUPAC Name

1-cyclobutyl-4-methyl-1,4-diazepane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.2ClH/c1-11-6-3-7-12(9-8-11)10-4-2-5-10;;/h10H,2-9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDLBMDKZARRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2CCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclobutyl-4-methyl-1,4-diazepane dihydrochloride

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